methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is an organic compound belonging to the pyrazine family. It has the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol . This compound is known for its unique trifluoromethyl group attached to the pyrazine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 3-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products:
Oxidation: 3-(trifluoromethyl)pyrazine-2-carboxylic acid.
Reduction: 3-(trifluoromethyl)pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specialized properties
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
- Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate
- Methyl 3-(trifluoromethyl)pyrazine-2-carboxamide
Comparison: Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. The trifluoromethyl group enhances its chemical stability and reactivity compared to non-fluorinated analogs. Additionally, the ester functional group provides versatility in chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
870787-05-6 |
---|---|
Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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